Heptadeca-4,6-diynoic acid
CAS No.: 84975-52-0
Cat. No.: VC3959245
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84975-52-0 |
---|---|
Molecular Formula | C17H26O2 |
Molecular Weight | 262.4 g/mol |
IUPAC Name | heptadeca-4,6-diynoic acid |
Standard InChI | InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-10,15-16H2,1H3,(H,18,19) |
Standard InChI Key | RGDYQXRADMTROD-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC#CC#CCCC(=O)O |
Canonical SMILES | CCCCCCCCCCC#CC#CCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Heptadeca-4,6-diynoic acid is systematically named according to IUPAC guidelines as heptadeca-4,6-diynoic acid, reflecting the positions of its triple bonds. Its molecular formula, C₁₇H₂₆O₂, corresponds to a 17-carbon chain with a terminal carboxylic acid group. The SMILES notation (CCCCCCCCCCC#CC#CCCC(=O)O
) and InChIKey (RGDYQXRADMTROD-UHFFFAOYSA-N
) further delineate its structure .
Physicochemical Properties
Key properties include:
-
Molecular weight: 262.4 g/mol
The compound’s low solubility in aqueous media and high thermal stability are attributed to its extended aliphatic chain and conjugated triple bonds .
Synthesis and Chemical Reactivity
Synthetic Routes
Heptadeca-4,6-diynoic acid is synthesized via alkyne coupling reactions, leveraging methodologies such as:
-
Cadiot-Chodkiewicz coupling: Utilizes copper(I) catalysts to join terminal alkynes and halides, as demonstrated in the synthesis of trideca-5,7-diyn-1-ol .
-
Sonogashira coupling: Palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, employed in generating polyunsaturated lactones .
For example, a palladium-catalyzed tandem alkyne-alkene cross-coupling/lactonization process using (Z)-3-iodopropenoic acid and hepta-1,3-diyne yielded γ-alkylidene butenolides, highlighting the adaptability of these methods for diynoic acid derivatives .
Functionalization and Derivatives
Derivatives such as methyl esters and lactones have been synthesized to enhance bioavailability. For instance, (4Z)-Lachnophyllum lactone, a structurally related compound, was produced via cyclization of (Z)-2-en-4,6-diynoic acid precursors, showcasing the compound’s versatility in generating bioactive molecules .
Biological Activity and Applications
Compound | Activity (EC₅₀ or IC₅₀) | Target Organism | Reference |
---|---|---|---|
(4Z)-Lachnophyllum lactone | 22.4 μM | Leishmania infantum | |
(2Z)-Lachnophyllum ester | 75.3 mg/L | Meloidogyne incognita |
These findings suggest potential nematicidal and antiprotozoal applications for diynoic acids, contingent on further validation .
Agricultural and Industrial Uses
The lipophilic nature of heptadeca-4,6-diynoic acid makes it a candidate for polymer stabilizers or surfactants. Its derivatives have been explored in nematicidal formulations, with (2Z)-Lachnophyllum methyl ester showing efficacy comparable to commercial agents like abamectin .
Analytical Characterization
Spectroscopic Data
-
¹H NMR: Peaks at δ 3.65 ppm (t, J = 6.1 Hz) and δ 2.29 ppm (t) correspond to methylene groups adjacent to triple bonds .
-
IR Spectroscopy: Absorbance at 2244 cm⁻¹ (C≡C stretch) and 1705 cm⁻¹ (C=O stretch) .
Chromatographic Profiling
Ultra-high-performance liquid chromatography (UHPLC) with PDA-MS detection confirmed the presence of diynoic acid derivatives in plant extracts, with retention times of 7.014–8.160 minutes under reverse-phase conditions .
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